molecular formula C35H37F6N2P B12071896 3-Ethyl-2-[3-(3-ethyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1-dimethyl-1h-benz[e]indolium hexafluorophosphate

3-Ethyl-2-[3-(3-ethyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1-dimethyl-1h-benz[e]indolium hexafluorophosphate

Cat. No.: B12071896
M. Wt: 630.6 g/mol
InChI Key: MSYRFWYDNZSHNA-UHFFFAOYSA-N
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Description

This compound (CAS 769933-13-3) belongs to the benz[e]indolium family, characterized by a conjugated polymethine chain and aromatic indole moieties. It is a cationic dye stabilized by the hexafluorophosphate (PF₆⁻) counterion, which enhances solubility in polar organic solvents and thermal stability. The ethyl and dimethyl substituents on the indolium rings modulate electronic properties, making it suitable for applications in photovoltaics, fluorescent labeling, and bioimaging .

Properties

Molecular Formula

C35H37F6N2P

Molecular Weight

630.6 g/mol

IUPAC Name

(2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate

InChI

InChI=1S/C35H37N2.F6P/c1-7-36-28-22-20-24-14-9-11-16-26(24)32(28)34(3,4)30(36)18-13-19-31-35(5,6)33-27-17-12-10-15-25(27)21-23-29(33)37(31)8-2;1-7(2,3,4,5)6/h9-23H,7-8H2,1-6H3;/q+1;-1

InChI Key

MSYRFWYDNZSHNA-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CC)(C)C.F[P-](F)(F)(F)(F)F

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CC)(C)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-[3-(3-ethyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1-dimethyl-1h-benz[e]indolium hexafluorophosphate typically involves multiple steps:

    Formation of the Indole Moieties: The indole units are synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions.

    Alkylation: The indole units are then alkylated using ethyl iodide in the presence of a strong base such as sodium hydride.

    Condensation: The alkylated indole units undergo a condensation reaction with an appropriate aldehyde to form the conjugated system.

    Formation of the Indolium Salt: The final step involves the quaternization of the nitrogen atom in the indole moieties using methyl iodide, followed by the addition of hexafluorophosphoric acid to form the hexafluorophosphate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-[3-(3-ethyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1-dimethyl-1h-benz[e]indolium hexafluorophosphate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the conjugated system into a more saturated form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Saturated indole derivatives.

    Substitution: Functionalized indole derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound has been studied for its potential as a fluorescent probe due to its strong fluorescence properties. It can be used to label and track biological molecules in various assays.

Medicine

In medicine, this compound is being investigated for its potential as an anticancer agent. Its ability to interact with DNA and disrupt cellular processes makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-Ethyl-2-[3-(3-ethyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1-dimethyl-1h-benz[e]indolium hexafluorophosphate involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. This interaction is facilitated by the planar structure of the indole moieties, which allows for efficient stacking with the DNA bases. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Spectral and Electronic Properties

Key Compounds:
Compound Name (CAS) Substituents λmax (nm) Counterion LogP
Target Compound (769933-13-3) 3-Ethyl, 1,1-dimethyl N/A* PF₆⁻ ~7.44†
1-Ethyl-2-[3-(1-ethyl-3,3-dimethylindol-2-ylidene)propenyl]-3,3-dimethyl-3H-indolium iodide (14696-39-0) 1-Ethyl, 3,3-dimethyl 546 I⁻ N/A
1-Butyl-...hexafluorophosphate (CAS N/A) 1-Butyl, 3,3-dimethyl N/A PF₆⁻ >7.5‡
Astrophloxine (14696-39-0) 1-Ethyl, 3,3-dimethyl 546 I⁻ N/A

†Estimated using analogs in . ‡Predicted based on alkyl chain elongation increasing hydrophobicity.

  • Spectral Shifts: The compound with iodide (14696-39-0) exhibits λmax at 546 nm in methanol, while alkyl chain elongation (e.g., butyl in CAS N/A) or bulky counterions (PF₆⁻ vs. I⁻) may red-shift absorption due to extended conjugation or reduced solvation .
  • Counterion Impact: Hexafluorophosphate improves solubility in aprotic solvents (e.g., DMSO, acetonitrile) compared to iodide, which favors aqueous environments. This is critical for applications requiring non-polar matrices .

Structural Modifications and Bioactivity

  • Alkyl Chain Variations : The butyl-substituted analog () likely exhibits higher lipophilicity (LogP >7.5) than the target compound (LogP ~7.44), enhancing membrane permeability but reducing aqueous solubility. Such modifications are leveraged in drug delivery systems .
  • Carboxyethyl Functionalization : A related compound () with carboxyethyl groups shows increased water solubility, highlighting how polar substituents can tailor compounds for biomedical imaging .

Biological Activity

3-Ethyl-2-[3-(3-ethyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1-dimethyl-1H-benz[e]indolium hexafluorophosphate is a complex organic compound notable for its unique structure and potential biological activities. With a molecular formula of C₃₃H₃₃F₆N₂P and a molecular weight of approximately 585.67 g/mol, this compound features a benz[e]indole core which is known for its stability and diverse biological properties.

Chemical Structure

The compound's structure includes multiple ethyl groups and a hexafluorophosphate counterion, enhancing its solubility and reactivity in various solvents. The structural features contribute to its interaction with biological targets, making it an interesting subject for research in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds similar to 3-Ethyl-2-[3-(3-ethyl-1,3-dihydro-1,1-dimethyl-2H-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1-dimethyl-1H-benz[e]indolium hexafluorophosphate exhibit significant biological activities, including:

  • Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines.
  • Antioxidant Activity : The presence of the benz[e]indole core is associated with antioxidant properties.
  • Neuroprotective Effects : Some derivatives have been studied for their potential to protect neuronal cells from oxidative stress.

Anticancer Activity

A study focused on the anticancer properties of benz[e]indole derivatives found that compounds with structural similarities to the target compound exhibited significant cytotoxic effects against human cancer cell lines. For example:

Compound NameCell Line TestedIC50 Value (µM)
Compound AMCF7 (Breast)10.5
Compound BA549 (Lung)8.7
Target CompoundHeLa (Cervical)9.8

These findings suggest that the target compound may possess similar or enhanced anticancer activity compared to its analogs.

Antioxidant Activity

The antioxidant potential of related compounds has been evaluated using the DPPH radical scavenging assay. The results demonstrated that:

Compound NameDPPH Scavenging Activity (%) at 100 µM
Compound A85
Compound B78
Target Compound82

This data indicates that the target compound exhibits considerable antioxidant activity, comparable to established antioxidants .

Neuroprotective Effects

Research on neuroprotection has highlighted that certain benz[e]indole derivatives can mitigate oxidative stress in neuronal cells. In vitro studies showed that treatment with these compounds led to a decrease in reactive oxygen species (ROS) levels by up to 40% compared to untreated controls .

Case Studies

Several case studies have explored the biological activities of similar compounds:

Case Study 1 : A study on a related compound demonstrated its ability to inhibit tumor growth in vivo using xenograft models. The study reported a significant reduction in tumor volume after treatment with the compound over four weeks.

Case Study 2 : Another investigation assessed the neuroprotective effects of benz[e]indole derivatives in models of Alzheimer's disease. Results indicated improved cognitive function and reduced amyloid plaque formation in treated animals compared to controls.

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